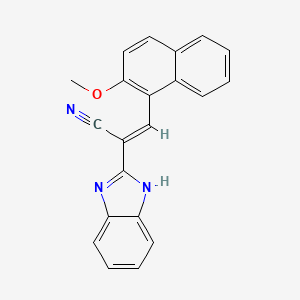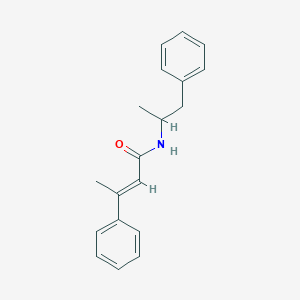![molecular formula C13H10ClN3O5S B3864860 N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3864860.png)
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide, also known as AC-42, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. AC-42 is a type of benzamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and neuroprotective properties. In
Mécanisme D'action
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide is not fully understood, but it is thought to act on several different targets in the body. N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to modulate the activity of certain ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to reduce oxidative stress and inflammation, and to improve cognitive function and motor coordination. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have neuroprotective effects, reducing the damage caused by neurotoxic agents and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have a variety of biological effects that make it useful for studying various diseases and conditions. However, there are also limitations to the use of N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions used.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide and to explore its potential therapeutic uses.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been studied for its potential use in treating various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have neuroprotective effects, reducing the damage caused by neurotoxic agents and improving cognitive function. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-9-2-4-10(5-3-9)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFIFHHQICBLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(4-sulfamoylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3864800.png)


![8-methoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3864822.png)
![4'-[(9-anthrylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864824.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-tert-butylbenzamide](/img/structure/B3864827.png)
![4-[(4-bromo-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3864830.png)
![4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3864846.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate](/img/structure/B3864851.png)

![N'~1~,N'~6~-bis[2-(allyloxy)benzylidene]hexanedihydrazide](/img/structure/B3864864.png)
